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Compound of Interest

Compound Name: Fmoc-9-aminononanoic acid

Cat. No.: B1463676

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Fmoc-9-aminononanoic acid is a valuable bifunctional molecule increasingly utilized in drug
discovery. Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a
terminal carboxylic acid on a nine-carbon aliphatic chain, makes it a versatile building block for
peptide synthesis and as a flexible linker in complex drug constructs.[1][2] This document
provides detailed application notes and protocols for its use in Solid-Phase Peptide Synthesis
(SPPS), as a linker in Proteolysis Targeting Chimeras (PROTACS), and its emerging role in
drug delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-9-aminononanoic acid is
presented in Table 1.
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Property Value Reference
Synonyms Fmoc-9-Anc-OH [1]
CAS Number 212688-52-3 [1]
Molecular Formula C24H20NO4 [1]
Molecular Weight 395.6 g/mol [1]
Appearance White to off-white powder [1]
Melting Point 124 -128 °C [1]
Purity > 98% (HPLC) [1]
Storage 0-8°C [1]

Applications in Drug Discovery
Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group is central to modern SPPS, offering the advantage of mild, base-
labile deprotection conditions, which are compatible with a wide range of amino acid side-chain
protecting groups.[3][4] This "orthogonal” protection strategy allows for the selective removal of
the N-terminal Fmoc group without affecting the side-chain protections or the linkage to the
solid support.[3] Fmoc-9-aminononanoic acid can be incorporated into a peptide sequence to
act as a spacer, modifying the peptide's physicochemical properties, such as hydrophobicity,
and potentially influencing its biological activity.[5][6]

This protocol describes the manual coupling of Fmoc-9-aminononanoic acid to a deprotected
amine on a solid-phase resin (e.g., Rink Amide resin).

Materials:
e Fmoc-deprotected peptide-resin
e Fmoc-9-aminononanoic acid

e N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
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e 1-Hydroxybenzotriazole (HOBt) or HOAt

e N,N-Diisopropylethylamine (DIPEA)

e N,N-Dimethylformamide (DMF), peptide synthesis grade
e Dichloromethane (DCM)

 Piperidine solution (20% in DMF)

» Kaiser test kit

Procedure:

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

e Amino Acid Activation: In a separate vessel, dissolve Fmoc-9-aminononanoic acid (3-5
equivalents relative to resin loading) and an equivalent amount of HOBt/HOAt in DMF. Add
DIC (3-5 equivalents) or HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents). Allow
the mixture to pre-activate for 5-10 minutes.

e Coupling Reaction: Drain the DMF from the swollen resin and add the activated Fmoc-9-
aminononanoic acid solution. Agitate the mixture at room temperature for 1-4 hours.

e Monitoring the Coupling: Take a small sample of the resin beads and wash thoroughly with
DMF. Perform a Kaiser test to check for the presence of free primary amines. A negative
result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue
beads), the coupling reaction should be repeated.

e Washing: After a complete coupling, drain the reaction mixture and wash the resin
extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-
products.

o Fmoc Deprotection (for subsequent couplings): Treat the resin with 20% piperidine in DMF
for 5-20 minutes to remove the Fmoc group from the newly coupled 9-aminononanoic acid.
Wash the resin thoroughly with DMF.
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Quantitative Data: While specific yield and purity for the coupling of Fmoc-9-aminononanoic
acid are sequence and condition-dependent, Fmoc-based SPPS generally achieves high
coupling yields, often exceeding 99%.[1] The purity of the final peptide is typically assessed by
reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.[7]

Peptide-Resin Repeat Cycle
(Free Amine)
A Wash Fmoc Deprotection Wash
*| Coupling ‘ > ‘ (DMF, DCM) ‘ ™| (20% Piperidine/DMF) || (DMF)
d
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Click to download full resolution via product page

Figure 1: General workflow for incorporating Fmoc-9-aminononanoic acid into a peptide
sequence via SPPS.

Linker for Proteolysis Targeting Chimeras (PROTACS)

PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8]
A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker
connecting them. The linker's length, flexibility, and chemical nature are critical for the formation
of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) and thus for
degradation efficiency.[8][9]

Fmoc-9-aminononanoic acid serves as a precursor for an alkyl linker, a common linker type
in PROTAC design.[8][10] The nine-carbon chain provides flexibility and a defined length,
which can be crucial for optimal ternary complex formation. The terminal carboxylic acid allows
for conjugation to an amine-functionalized ligand (either for the target or the E3 ligase), while
the Fmoc-protected amine, after deprotection, can be coupled to the other ligand.

This protocol outlines a general strategy for synthesizing a PROTAC where Fmoc-9-
aminononanoic acid is used to link a target protein ligand (Ligand-NHz) and an E3 ligase
ligand (E3-Ligand-COOH).
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Materials:

Fmoc-9-aminononanoic acid

o Target protein ligand with a primary or secondary amine (Ligand-NHz)
o E3 ligase ligand with a carboxylic acid (E3-Ligand-COOH)

e HATU or HBTU, and DIPEA (for amide coupling)

 Piperidine solution (20% in DMF)

o DMF, DCM, and other necessary solvents for synthesis and purification
e RP-HPLC system for purification

Procedure:

e Coupling of Fmoc-9-aminononanoic Acid to the Target Ligand:

o Dissolve Fmoc-9-aminononanoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in
DMF.

o Add Ligand-NHz (1.2 eq) to the solution.

o Stir the reaction mixture at room temperature until completion (monitor by LC-MS).

o Purify the product (Fmoc-linker-Ligand) by column chromatography or preparative RP-
HPLC.

e Fmoc Deprotection:
o Dissolve the purified Fmoc-linker-Ligand in DMF.
o Add 20% piperidine in DMF and stir at room temperature for 30 minutes.

o Remove the solvent under reduced pressure and purify the deprotected product (HzN-
linker-Ligand).
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e Coupling of the E3 Ligase Ligand:

o In a separate flask, activate the carboxylic acid of the E3-Ligand-COOH (1.0 eq) with
HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

o Add the purified Hz2N-linker-Ligand (1.2 eq) to the activated E3 ligase ligand.
o Stir the reaction at room temperature until completion (monitor by LC-MS).
 Final Purification:

o Purify the final PROTAC molecule by preparative RP-HPLC to obtain the desired product
with high purity.

Quantitative Data: The yields for each step will vary depending on the specific ligands used.
However, amide coupling reactions with HATU or similar reagents are generally efficient, with
yields often ranging from 60% to 90%. Overall yields for multi-step PROTAC synthesis are
typically lower. Purity is confirmed by analytical RP-HPLC and the identity is confirmed by high-
resolution mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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